2,5-Dibromo-4-methoxypyridine
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Overview
Description
2,5-Dibromo-4-methoxypyridine: is an organic compound with the molecular formula C6H5Br2NO It is a derivative of pyridine, where the 2nd and 5th positions on the pyridine ring are substituted with bromine atoms, and the 4th position is substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-methoxypyridine typically involves the bromination of 4-methoxypyridine. One common method is to treat 4-methoxypyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 2nd and 5th positions of the pyridine ring.
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve using more efficient brominating agents and solvents, as well as controlling the reaction temperature and time to minimize side reactions and by-products.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-4-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF).
Reduction Reactions: Palladium on carbon (Pd/C) and hydrogen gas under mild conditions.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as 2,5-diamino-4-methoxypyridine when using amines.
Coupling Reactions: Biaryl compounds with various substituents depending on the boronic acid used.
Reduction Reactions: 4-methoxypyridine when both bromine atoms are reduced to hydrogen.
Scientific Research Applications
Chemistry: 2,5-Dibromo-4-methoxypyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through substitution and coupling reactions.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its derivatives may exhibit biological activities such as anti-inflammatory or anticancer properties.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its brominated structure makes it a valuable intermediate for various applications.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-4-methoxypyridine depends on its specific application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
2,5-Dibromopyridine: Lacks the methoxy group at the 4th position, making it less versatile in certain reactions.
4-Methoxypyridine: Lacks the bromine atoms, limiting its reactivity in substitution and coupling reactions.
2,6-Dibromo-4-methoxypyridine: Similar structure but with bromine atoms at the 2nd and 6th positions, leading to different reactivity and applications.
Uniqueness: 2,5-Dibromo-4-methoxypyridine is unique due to the presence of both bromine atoms and a methoxy group, providing a balance of reactivity and stability
Properties
IUPAC Name |
2,5-dibromo-4-methoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDWOEGZGVBCMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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